molecular formula C16H15N3O6S B2850237 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide CAS No. 954685-59-7

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2850237
CAS No.: 954685-59-7
M. Wt: 377.37
InChI Key: CQCBYTQEIAJDOW-UHFFFAOYSA-N
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Description

N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety fused to an oxazolidinone ring, with a pyridine-3-sulfonamide substituent at the 5-position of the oxazolidinone. The benzo[d][1,3]dioxole group is a privileged structure in medicinal chemistry, often associated with improved pharmacokinetic properties and target binding due to its electron-rich aromatic system and metabolic stability . The oxazolidinone scaffold is notable for its role in antibiotics (e.g., linezolid) and as a structural motif in enzyme inhibitors, while the pyridine-3-sulfonamide group may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c20-16-19(11-3-4-14-15(6-11)24-10-23-14)9-12(25-16)7-18-26(21,22)13-2-1-5-17-8-13/h1-6,8,12,18H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCBYTQEIAJDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares key structural motifs with several derivatives documented in the literature. Below is a detailed comparison based on structural features, synthetic yields, physicochemical properties, and pharmacological relevance.

Structural Analogues from the Diphenyl Acrylonitrile and Penta-2,4-dienamide Series

and describe compounds with the benzo[d][1,3]dioxole moiety but differ in core scaffolds and substituents:

Compound ID/Name Core Structure Key Substituents/Functional Groups Yield (%) Melting Point (°C) Pharmacological Notes
D14 () Penta-2,4-dienamide 4-(Methylthio)phenylamino, amide 13.7 208.9–211.3 Not specified
D19 () Penta-2,4-dienamide 4-(Pyridin-2-ylmethoxy)phenylamino, amide 20.8 211.2–214.5 Not specified
23i () Diphenyl acrylonitrile Methanesulfonamide, acrylonitrile Not given Not reported Anticancer activity (implied)
LUF7746 () Pyridinedicarbonitrile Fluorosulfonyl, benzo[d][1,3]dioxol-5-yl Not given Not reported Adenosine A1 receptor agonist
Target Compound Oxazolidinone Pyridine-3-sulfonamide, benzo[d][1,3]dioxole N/A N/A Hypothesized enzyme inhibition

Key Observations :

  • Core Scaffold Differences: The target compound’s oxazolidinone core distinguishes it from penta-2,4-dienamides (D14–D20) and acrylonitriles (23i, 27–29b).
  • Substituent Effects: The pyridine-3-sulfonamide group in the target compound may offer stronger hydrogen-bonding interactions compared to the methylthio (D14) or pyridinylmethoxy (D19) groups.
  • Synthetic Complexity : Compounds like LUF7746 () and D19 () involve multi-step syntheses with moderate yields (20–25%), suggesting that the target compound’s synthesis may similarly require optimized coupling and purification steps .
Pharmacological and Physicochemical Comparisons
  • Melting Points: Benzo[d][1,3]dioxole-containing compounds in exhibit melting points >180°C, correlating with their crystalline nature and structural rigidity. The target compound’s oxazolidinone and sulfonamide groups may further elevate its melting point .
  • Bioactivity: LUF7746 () demonstrates that benzo[d][1,3]dioxole derivatives with sulfonyl groups can exhibit receptor-binding activity. The target’s sulfonamide may similarly engage in covalent or non-covalent interactions with biological targets .

Preparation Methods

Synthesis of 5-Aminobenzo[d]dioxole

Starting Material : 5-Nitrobenzo[d]dioxole
Procedure :

  • Catalytic hydrogenation using 10% Pd/C under H₂ (1 atm) in methanol at 25°C for 12 hours yields 5-aminobenzo[d]dioxole.
  • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the amine as a white solid (85% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, 1H), 6.55 (d, J = 2.0 Hz, 1H), 6.42 (dd, J = 8.4, 2.0 Hz, 1H), 5.94 (s, 2H), 3.65 (br s, 2H).

Epoxide Ring-Opening with Glycidol

Reagents : 5-Aminobenzo[d]dioxole, glycidol, triethylamine
Procedure :

  • React amine (1 equiv) with glycidol (1.2 equiv) in THF at 0°C for 2 hours, then warm to 25°C for 24 hours.
  • Quench with water, extract with ethyl acetate, and concentrate to obtain the β-amino alcohol.

Characterization :

  • Yield : 78%
  • FT-IR (KBr): 3350 cm⁻¹ (N-H), 2920 cm⁻¹ (C-H), 1605 cm⁻¹ (C=C).

Cyclization to Oxazolidinone

Reagents : Triphosgene, triethylamine
Procedure :

  • Treat β-amino alcohol (1 equiv) with triphosgene (0.35 equiv) in dichloromethane at 0°C.
  • Stir for 6 hours, wash with NaHCO₃, dry over MgSO₄, and concentrate.
  • Purify via recrystallization (ethanol/water) to yield 3-(benzo[d]dioxol-5-yl)-5-(hydroxymethyl)oxazolidin-2-one (72%).

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 156.8 (C=O), 147.5 (O-C-O), 108.2–101.4 (aromatic), 72.1 (CH₂OH), 58.3 (oxazolidinone C-5).

Synthetic Route 2: Functionalization of Oxazolidinone Intermediate

Mesylation of Hydroxymethyl Group

Reagents : Methanesulfonyl chloride, triethylamine
Procedure :

  • Dissolve 5-(hydroxymethyl)oxazolidinone (1 equiv) in dry DCM.
  • Add MsCl (1.5 equiv) and Et₃N (2.0 equiv) at 0°C, stir for 2 hours.
  • Extract with DCM, wash with brine, and concentrate to afford the mesylate (89% yield).

Characterization :

  • MS (ESI+): m/z 329.1 [M+H]⁺.

Ammonolysis to Primary Amine

Reagents : Ammonium hydroxide, DMF
Procedure :

  • Reflux mesylate (1 equiv) with NH₄OH (28% aq., 5 equiv) in DMF at 80°C for 12 hours.
  • Concentrate under reduced pressure, purify via flash chromatography (DCM/MeOH, 9:1) to yield 5-(aminomethyl)-3-(benzo[d]dioxol-5-yl)oxazolidin-2-one (68%).

Characterization :

  • HPLC : 98.2% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Sulfonamide Coupling

Synthesis of Pyridine-3-sulfonyl Chloride

Reagents : Pyridine-3-sulfonic acid, PCl₅
Procedure :

  • Reflux pyridine-3-sulfonic acid (1 equiv) with PCl₅ (3 equiv) in POCl₃ at 110°C for 4 hours.
  • Distill under vacuum to isolate the sulfonyl chloride (83% yield).

Characterization :

  • ³¹P NMR (162 MHz, CDCl₃): δ −2.5 (POCl₃ residual).

Coupling Reaction

Reagents : 5-(Aminomethyl)oxazolidinone, pyridine-3-sulfonyl chloride, pyridine
Procedure :

  • Dissolve amine (1 equiv) and sulfonyl chloride (1.2 equiv) in dry DCM.
  • Add pyridine (2 equiv) as base, stir at 25°C for 6 hours.
  • Quench with 1M HCl, extract with DCM, dry, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the target compound (65% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (d, J = 2.4 Hz, 1H), 8.62 (dd, J = 4.8, 1.6 Hz, 1H), 8.15 (dt, J = 8.0, 2.0 Hz, 1H), 7.58 (dd, J = 8.0, 4.8 Hz, 1H), 6.98–6.85 (m, 3H), 5.98 (s, 2H), 4.32 (t, J = 8.8 Hz, 1H), 3.95 (dd, J = 9.2, 6.4 Hz, 1H), 3.72–3.65 (m, 2H).
  • HRMS (ESI+): m/z 448.1142 [M+H]⁺ (calc. 448.1139).

Alternative Route: Mitsunobu Reaction for Methylene Linker Installation

Direct Coupling of Preformed Sulfonamide

Reagents : 3-(Benzo[d]dioxol-5-yl)-2-oxooxazolidin-5-methanol, pyridine-3-sulfonamide, DIAD, PPh₃
Procedure :

  • React alcohol (1 equiv) with sulfonamide (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C → 25°C.
  • Purify via recrystallization (EtOAc/hexane) to yield target compound (58%).

Limitations : Lower yield due to steric hindrance.

Process Optimization and Scalability

Critical Parameters

  • Oxazolidinone Cyclization : Use of anhydrous conditions prevents hydrolysis.
  • Sulfonyl Chloride Purity : >95% minimizes side reactions.
  • Amine Protection : Boc protection before mesylation improves substitution efficiency.

Yield Comparison Table

Step Reagents/Conditions Yield (%) Purity (%)
β-Amino Alcohol Glycidol, THF, 25°C 78 92
Oxazolidinone Triphosgene, DCM, 0°C 72 95
Mesylation MsCl, Et₃N, DCM 89 98
Ammonolysis NH₄OH, DMF, 80°C 68 97
Sulfonamide Coupling Pyridine-3-sulfonyl chloride, Py 65 99

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d][1,3]dioxole core, followed by oxazolidinone ring formation, and sulfonamide coupling. Key steps include:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl derivatives with precursors for oxazolidinone formation under inert atmospheres to prevent oxidation .
  • Step 2 : Sulfonamide coupling using pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the amine group.
  • Critical Conditions : Temperature control (0–5°C during sulfonylation) and anhydrous solvents (e.g., THF) minimize side reactions . Yield optimization requires monitoring intermediates via TLC or HPLC.

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify benzo[d][1,3]dioxole, oxazolidinone, and sulfonamide moieties. Key signals include aromatic protons (δ 6.7–7.5 ppm) and sulfonamide NH (δ ~10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .

Q. What preliminary biological activities are associated with this compound’s structural motifs?

  • Answer : The benzo[d][1,3]dioxole group enhances lipophilicity and membrane permeability, while the sulfonamide moiety is linked to enzyme inhibition (e.g., carbonic anhydrase) . Preliminary assays often focus on:

  • Antimicrobial Activity : Testing against Gram-positive bacteria (e.g., S. aureus) due to oxazolidinone’s known ribosomal binding .
  • Anti-inflammatory Potential : COX-2 inhibition assays, given sulfonamide’s role in prostaglandin modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Standardized Protocols : Replicate assays in multiple systems (e.g., cell-free vs. cell-based) to isolate target-specific effects .
  • Metabolic Stability Studies : Use liver microsomes to assess whether rapid degradation in certain systems (e.g., hepatocytes) skews activity .
  • Computational Modeling : Molecular docking to predict binding affinity variations between homologous targets (e.g., human vs. bacterial enzymes) .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

  • Answer : Approaches include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, improving solubility while maintaining target engagement .
  • Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility without chemical modification .
  • Particle Size Reduction : Nano-milling or spray drying to increase surface area and dissolution rates .

Q. How can reaction pathways be modified to reduce byproducts during large-scale synthesis?

  • Answer : Key modifications involve:

  • Catalyst Optimization : Replace traditional bases with immobilized catalysts (e.g., polymer-supported DMAP) to improve selectivity and reduce side reactions .
  • Flow Chemistry : Continuous flow systems for sulfonamide coupling to maintain precise temperature/pH control, minimizing dimerization .
  • In Situ Monitoring : FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Answer : Selectivity is influenced by:

  • Steric Effects : The oxazolidinone ring’s rigidity may prevent binding to bulkier active sites (e.g., mammalian vs. bacterial ribosomes) .
  • Electronic Effects : The pyridine-sulfonamide group’s electron-withdrawing properties enhance hydrogen bonding with target residues (e.g., Thr315 in COX-2) .
  • Pharmacophore Mapping : Overlay studies comparing this compound with known inhibitors to identify critical binding motifs .

Methodological Considerations

  • Data Reproducibility : Always report solvent purity, catalyst batches, and equipment calibration details to ensure cross-lab reproducibility .
  • Contradiction Analysis : Use statistical tools (e.g., Bland-Altman plots) to quantify variability between biological replicates .
  • Safety Protocols : Handle intermediates like pyridine-3-sulfonyl chloride in fume hoods due to volatility and toxicity .

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